
デフェンサミド
科学的研究の応用
Defensamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Defensamide is studied for its role in modulating the immune response in skin cells.
Medicine: It has potential therapeutic applications in treating skin infections and inflammatory conditions.
Industry: Defensamide is used in the formulation of skincare products due to its antimicrobial properties
作用機序
Defensamideは、スフィンゴシンキナーゼを活性化することによりその効果を発揮し、スフィンゴシン1リン酸の産生につながります。この分子は、次に、抗菌ペプチドの発現を促進する転写因子である活性化B細胞の核因子κ軽鎖エンハンサーを活性化します。 これらのペプチドは、皮膚の自然免疫力を強化し、感染から保護します .
類似の化合物との比較
類似の化合物
スフィンゴシン1リン酸: 免疫応答に関与するシグナル脂質。
カテリシジン抗菌ペプチド: 広域スペクトル抗菌活性を有するペプチド。
スフィンゴシンキナーゼ活性化剤: スフィンゴシンキナーゼを活性化し、免疫応答を調節する化合物
Defensamideの独自性
Defensamideは、スフィンゴシンキナーゼを特異的に活性化し、細菌に耐性を生じさせることなく抗菌ペプチドの産生を促進する能力においてユニークです。 これは、研究と治療的用途の両方に貴重な化合物になります .
生化学分析
Biochemical Properties
Defensamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sphingosine kinase 1 (SPHK1). Defensamide activates SPHK1, leading to increased levels of sphingosine-1-phosphate (S1P) in cells . This activation does not affect the activity of S1P lyase, the enzyme responsible for S1P degradation . Additionally, defensamide induces the production of cathelicidin antimicrobial peptide (CAMP) by enhancing SPHK1 activity and subsequently increasing S1P levels .
Cellular Effects
Defensamide influences various cellular processes and functions. In keratinocytes, it has been shown to increase the mRNA and protein levels of cathelicidin antimicrobial peptide . This upregulation enhances the cells’ innate immune response, providing better protection against microbial infections. Defensamide also activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses . By promoting NF-κB activation, defensamide further boosts the expression of antimicrobial peptides and other immune-related genes .
Molecular Mechanism
At the molecular level, defensamide exerts its effects through a series of interactions and activations. It binds to and activates sphingosine kinase 1, leading to an increase in cellular sphingosine-1-phosphate levels . This increase in S1P activates the NF-κB pathway, resulting in the nuclear translocation of NF-κB and subsequent upregulation of cathelicidin antimicrobial peptide expression . The activation of NF-κB is a critical step in the mechanism of action of defensamide, as it regulates the transcription of various immune-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of defensamide have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that defensamide maintains its ability to activate sphingosine kinase 1 and increase cathelicidin antimicrobial peptide production over extended periods . These findings suggest that defensamide has a sustained impact on cellular function and immune response in vitro .
Dosage Effects in Animal Models
The effects of defensamide vary with different dosages in animal models. At lower doses, defensamide effectively enhances the production of cathelicidin antimicrobial peptide without causing adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or potential toxic effects emerge . It is crucial to determine the optimal dosage to maximize the benefits of defensamide while minimizing any potential risks .
Metabolic Pathways
Defensamide is involved in metabolic pathways related to sphingosine kinase 1 activation and sphingosine-1-phosphate production . By enhancing SPHK1 activity, defensamide increases the levels of S1P, which plays a vital role in various cellular processes, including immune response and cell signaling . The compound does not affect the activity of S1P lyase, ensuring that the increased S1P levels are maintained .
Transport and Distribution
Within cells and tissues, defensamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its ability to modulate immune responses and enhance antimicrobial peptide production .
Subcellular Localization
Defensamide’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments within the cell, where it interacts with sphingosine kinase 1 and other biomolecules . Post-translational modifications and targeting signals play a role in guiding defensamide to these compartments, ensuring its effective action in modulating immune responses .
準備方法
合成経路と反応条件
Defensamideは、チロシンとカプロン酸のエステル化を含む一連の化学反応によって合成されます。 このプロセスには通常、エステル化反応を促進する触媒の使用と、所望の生成物を単離するための精製工程が含まれます .
工業生産方法
工業的な環境では、Defensamideの生産は、制御された条件下での大規模なエステル化反応を伴います。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 クロマトグラフィーなどの高度な精製技術の使用は、所望の品質を実現するために一般的です .
化学反応の分析
反応の種類
Defensamideは、以下を含むさまざまな化学反応を起こします。
酸化: Defensamideは、異なる誘導体を形成するために酸化される可能性があり、これらは異なる生物活性を持つ可能性があります。
還元: 還元反応は、Defensamideの官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化された、還元された、および置換されたDefensamideの誘導体が含まれ、それぞれ潜在的に独自の生物活性を持っています .
科学研究への応用
Defensamideは、幅広い科学研究への応用を持っています。
化学: これは、エステル化および他の有機反応を研究するためのモデル化合物として使用されます。
生物学: Defensamideは、皮膚細胞における免疫応答の調節における役割のために研究されています。
医学: これは、皮膚感染症および炎症性疾患の治療における潜在的な治療的用途を持っています。
類似化合物との比較
Similar Compounds
Sphingosine-1-phosphate: A signaling lipid involved in immune responses.
Cathelicidin antimicrobial peptide: A peptide with broad-spectrum antimicrobial activity.
Sphingosine kinase activators: Compounds that activate sphingosine kinase and modulate immune responses
Uniqueness of Defensamide
Defensamide is unique in its ability to specifically activate sphingosine kinase and promote the production of antimicrobial peptides without causing resistance in bacteria. This makes it a valuable compound for both research and therapeutic applications .
特性
IUPAC Name |
methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVWZMJUZJPBU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149265 | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104874-94-3 | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?
A1: Defensamide appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.
Q2: What evidence suggests that Defensamide's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?
A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the Defensamide-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating Defensamide's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the Defensamide-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


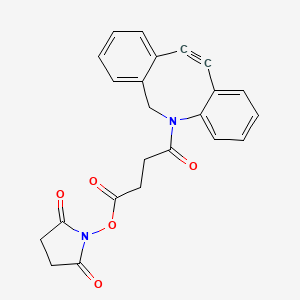
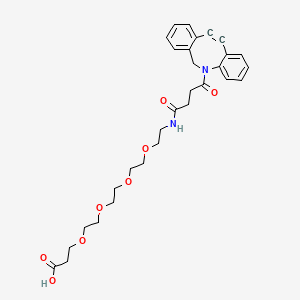
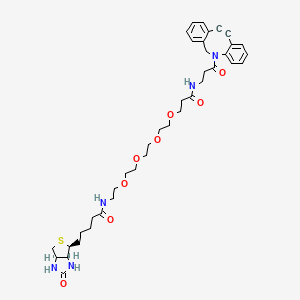

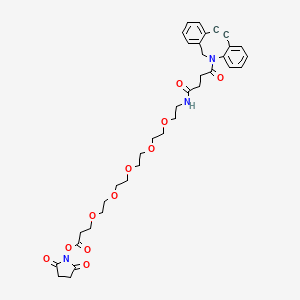
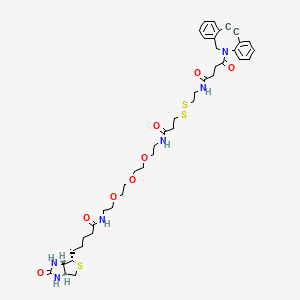
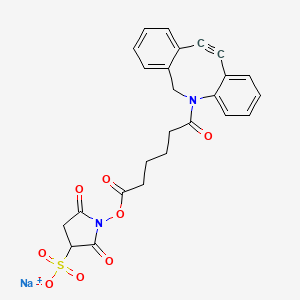

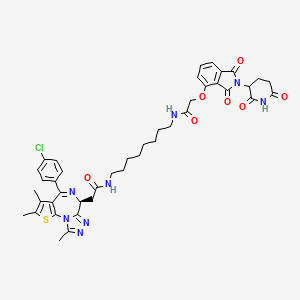
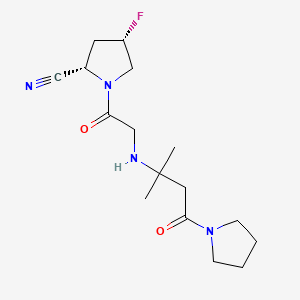
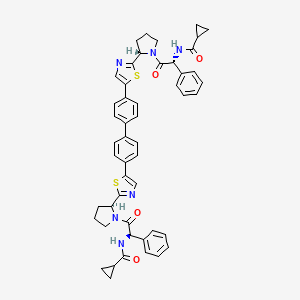

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)
